REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[CH3:9][C:10](O)([CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17])[CH2:11][CH3:12].S(=O)(=O)(O)O>CO>[CH2:11]([C:10]([C:3]1[CH:4]=[C:5]([OH:6])[C:7]([C:10]([CH3:9])([CH2:11][CH3:12])[CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17])=[CH:8][C:1]=1[OH:2])([CH3:9])[CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17])[CH3:12]
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
71.5 g
|
Type
|
reactant
|
Smiles
|
CC(CC)(CCCC(C)C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling so as
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature at 40° C. or less
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the reaction mixture was maintained at 50° to 55° C. for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with 500 ml of benzene
|
Type
|
WASH
|
Details
|
The benzene layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over anhydrous sodium sulfate, benzene and unreacted 3,7-dimethyloctan-3-ol
|
Type
|
DISTILLATION
|
Details
|
were distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual oil was chromatographed on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CCCC(C)C)(C)C1=C(O)C=C(C(=C1)O)C(CCCC(C)C)(CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |